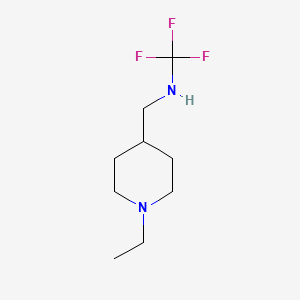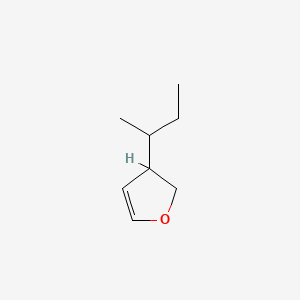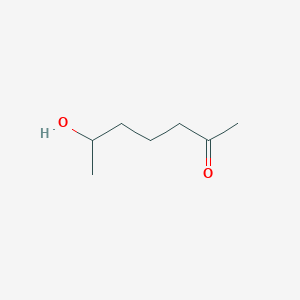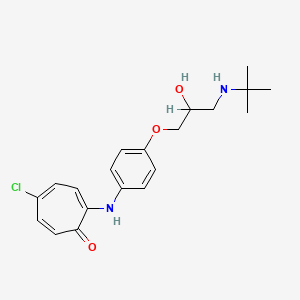
2-Chloro-1-(4-chloro-3-thienyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and two chlorine atoms attached to the ethanone structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone typically involves the chlorination of 1-(4-chloro-3-thienyl)-ethanone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete chlorination. The general reaction scheme is as follows:
[ \text{1-(4-chloro-3-thienyl)-ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-chloro-3-thienyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-chloro-3-thienyl)-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-3-thienyl)-ethanone: Lacks the additional chlorine atom, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-chloro-3-thienyl)-ethanone: Contains a bromine atom instead of a chlorine atom, which can lead to different reactivity and applications.
2-Chloro-1-(3-thienyl)-ethanone: Lacks the additional chlorine atom on the thienyl ring, affecting its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is unique due to the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
342402-24-8 |
|---|---|
Molekularformel |
C6H4Cl2OS |
Molekulargewicht |
195.07 g/mol |
IUPAC-Name |
2-chloro-1-(4-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-1-6(9)4-2-10-3-5(4)8/h2-3H,1H2 |
InChI-Schlüssel |
FODULVJWIHXFJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)





![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

